2,4,4,5,5,7-Hexamethylocta-2,6-diene
Description
Structure
3D Structure
Properties
CAS No. |
61499-92-1 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
2,4,4,5,5,7-hexamethylocta-2,6-diene |
InChI |
InChI=1S/C14H26/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h9-10H,1-8H3 |
InChI Key |
DVAKBDFNKDFVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C)C(C)(C)C=C(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Hexamethyloctadienes
General Strategies for Diene Synthesis in Contemporary Organic Chemistry
The construction of conjugated dienes is a cornerstone of organic synthesis, providing critical building blocks for natural products, polymers, and functional materials. nih.gov Modern methodologies have increasingly focused on efficiency, selectivity, and atom economy. nih.gov Traditional methods like the Wittig reaction, while foundational, often generate stoichiometric byproducts. nih.govsnnu.edu.cn Consequently, catalytic approaches have gained prominence. nih.gov
Achieving precise control over the geometry of the double bonds (stereoselectivity) is paramount in diene synthesis, as the stereochemistry dictates the molecule's physical and biological properties. mdpi.com Transition metal-catalyzed cross-coupling reactions are a major strategy for the stereoselective formation of 1,3-dienes. nih.govmdpi.com These reactions typically involve the coupling of pre-functionalized alkenyl partners, such as vinyl halides and vinylboranes (e.g., Suzuki-Miyaura coupling), where the stereochemistry of the starting materials is retained in the final diene product. mdpi.com
Another powerful technique is olefin metathesis, particularly enyne metathesis, which constructs 1,3-dienes from alkyne and alkene precursors using metal carbene catalysts. nih.govsnnu.edu.cn Furthermore, rearrangements of enynes, alkynes, or allenes can also yield dienes with specific stereochemistries. mdpi.com
The synthesis of sterically hindered dienes, like the target hexamethyloctadiene, poses unique challenges. The bulky substituents around the double bonds can significantly impede bond formation, often requiring harsh reaction conditions or specialized reagents. nih.gov For instance, common olefination methods like the Wittig reaction may be ineffective for creating highly substituted, sterically congested double bonds. nih.gov
To overcome these hurdles, chemists often turn to transition metal-catalyzed reactions that can tolerate significant steric bulk. snnu.edu.cn Nickel-catalyzed reactions, for example, have been successfully employed in the hydroamination of sterically demanding dienes. snnu.edu.cn Additionally, Ni(0)-catalyzed 1,4-selective diboration has proven effective for internal and sterically hindered dienes, creating versatile allylboronate intermediates. organic-chemistry.org The development of sulfur-mediated olefination of N-tosylhydrazones offers a metal-free alternative for synthesizing highly substituted alkenes, overcoming the high activation energies associated with sterically congested systems. nih.govresearchgate.net
Targeted Synthesis Strategies for Octadiene Derivatives
While direct synthetic routes to 2,4,4,5,5,7-Hexamethylocta-2,6-diene are not extensively documented, general principles for synthesizing substituted octadienes can be applied. A plausible strategy involves the coupling of two C4 fragments or the modification of an existing C8 backbone.
One conceptual approach is the dimerization of a highly branched C4 alkene precursor. For instance, a substituted butene derivative could potentially undergo a metal-catalyzed coupling reaction to form the C8 backbone. Another strategy involves starting with a functionalized octane or octadiene and introducing the methyl groups sequentially, although this would likely be a lengthy and low-yielding process. A more modern approach would involve the catalytic coupling of appropriately substituted dienol phosphates with Grignard reagents, a method shown to be effective for creating terminal conjugated dienes. acs.org
Advanced Synthetic Techniques Applicable to this compound
Constructing a tetrasubstituted diene core, as seen in the target molecule, is a formidable task. researchgate.net Accessing such highly substituted systems has been a longstanding challenge due to the difficulty in controlling both regio- and stereoselectivity. researchgate.net
Advanced transition metal-catalyzed methods offer promising solutions. For example, catalyst-controlled regiodivergent methods using propargyl esters and diaryliodonium salts can produce 1,2,3,4-tetrasubstituted conjugated dienes with excellent control. researchgate.net Another innovative strategy is the nickel-catalyzed reductive coupling of two unsymmetrical internal alkynes. This method uses a directing group to control regioselectivity, providing rapid access to highly substituted 1,3-dienes without needing pre-defined stereoisomers. nih.gov Such a strategy could conceivably be adapted by using a sterically hindered alkyne like 3,3-dimethylbut-1-yne as a starting material to build the congested core of the target molecule.
Catalytic Methods in Diene Construction
Catalysis is central to modern diene synthesis, offering efficiency and selectivity that are unattainable with classical stoichiometric methods. nih.govnih.gov Transition metals such as palladium, nickel, rhodium, and copper are widely used. snnu.edu.cnmdpi.comthieme-connect.com
Palladium catalysis is particularly prevalent. acs.org For instance, a highly regio- and stereoselective dienylation has been developed using the palladium-catalyzed cross-coupling of sulfolenes, which act as stable diene precursors. This method is especially useful for creating dienes with challenging cis double bonds. acs.org Nickel catalysis has also emerged as a powerful tool, enabling reactions like the Kumada vinylation to generate previously inaccessible conjugated dienes and the hydroalkylation of dienes with simple ketones. nih.govsnnu.edu.cn Iron-catalyzed cross-coupling reactions provide a more sustainable and cost-effective alternative, successfully coupling dienol phosphates with Grignard reagents to stereoselectively form terminal conjugated dienes. acs.org
The choice of catalyst and ligand is critical and can dramatically influence the outcome of the reaction, including the chemo-, regio-, and stereoselectivity. researchgate.net
Interactive Data Table: Overview of Synthetic Strategies for Dienes
| Synthetic Strategy | Key Features | Applicability to Hindered Systems | Stereoselectivity | Ref. |
| Wittig Olefination | Reaction of an aldehyde/ketone with a vinyl phosphonium (B103445) ylide. | Limited due to steric hindrance. | Can be controlled but often gives mixtures. | nih.gov, mdpi.com |
| Suzuki-Miyaura Coupling | Pd-catalyzed coupling of vinyl halides and vinylboranes. | Generally tolerant of steric bulk. | High; retains stereochemistry of precursors. | mdpi.com |
| Enyne Metathesis | Metal carbene-catalyzed reaction of alkynes and alkenes. | Effective for some substituted systems. | Generally good. | nih.gov, snnu.edu.cn |
| Sulfolene Coupling | Pd-catalyzed ring-opening and coupling of sulfolenes. | Demonstrated utility for substituted dienes. | High; allows access to Z-dienes. | acs.org |
| Ni-Catalyzed Alkyne Coupling | Reductive coupling of two internal alkynes. | Excellent; designed for highly substituted dienes. | High. | nih.gov |
| Fe-Catalyzed Coupling | Coupling of dienol phosphates and Grignard reagents. | Effective for terminal dienes. | High. | acs.org |
| Sulfur-Mediated Olefination | Metal-free coupling of N-tosylhydrazones. | Excellent; overcomes high activation barriers. | Dependent on substrates. | nih.gov, researchgate.net |
Reactivity and Mechanistic Investigations of 2,4,4,5,5,7 Hexamethylocta 2,6 Diene
Cycloaddition Reactions in the Context of Diene Chemistry
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. libretexts.org Among these, the Diels-Alder reaction, a [4+2] cycloaddition, stands out as a powerful and widely utilized method for the synthesis of six-membered rings. wikipedia.orgnih.gov This reaction involves the interaction of a conjugated diene (a system of four π-electrons) with a dienophile (a system of two π-electrons). organic-chemistry.org The inherent atom economy and stereoselectivity of the Diels-Alder reaction have made it a cornerstone in synthetic organic chemistry. nih.gov
The general characteristics of the Diels-Alder reaction include the formation of a new six-membered ring, the requirement for the diene to be in a specific conformation, and the influence of electronic effects on the reaction rate. libretexts.orgpraxilabs.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. praxilabs.comlibretexts.org
Diels-Alder Cycloaddition Theory and Scope
The Diels-Alder reaction is a prime example of a pericyclic reaction, which proceeds through a cyclic transition state. wikipedia.org Its scope is broad, encompassing a wide variety of dienes and dienophiles, leading to the formation of diverse and complex cyclic systems. nih.gov
Pericyclic Reaction Mechanisms and Concerted Pathways
Pericyclic reactions are characterized by a concerted mechanism, meaning that all bond-forming and bond-breaking events occur in a single, continuous step without the formation of any intermediate species. wikipedia.orgmdpi.com The Diels-Alder reaction, in most instances, follows this concerted pathway. wikipedia.org This is a thermally allowed process where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org The reaction's driving force is the conversion of two relatively weak π-bonds into two stronger σ-bonds. organic-chemistry.org
Conformational Requirements for Diene Reactivity (s-cis conformation)
A critical requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation. libretexts.orgmasterorganicchemistry.com This conformation, where the two double bonds are on the same side of the single bond connecting them, is necessary to allow for the proper orbital overlap with the dienophile at the termini of the diene system (C1 and C4). libretexts.org While acyclic dienes typically exist in a more stable s-trans conformation to minimize steric hindrance, they can often rotate into the reactive s-cis conformation. libretexts.orgmasterorganicchemistry.com
However, in the case of 2,4,4,5,5,7-hexamethylocta-2,6-diene, the presence of bulky methyl groups at positions 4, 5, and 7 creates significant steric hindrance. This steric congestion is expected to severely disfavor, if not entirely prevent, the adoption of the required s-cis conformation. The steric repulsion between the methyl groups would make the transition state for the cycloaddition energetically inaccessible. For this reason, this compound is predicted to be highly unreactive in Diels-Alder reactions under normal conditions. libretexts.orglibretexts.org Dienes with bulky substituents at both C2 and C3 are known to be less reactive because steric interactions destabilize the s-cis conformation. wikipedia.org
Conformational Effects on Diene Reactivity
| Diene | Favored Conformation | Reactivity in Diels-Alder | Reasoning |
|---|---|---|---|
| 1,3-Butadiene (B125203) | s-trans | Reactive | Low energy barrier to rotate into the reactive s-cis conformation. |
| Cyclopentadiene | Locked s-cis | Highly Reactive | The cyclic structure permanently holds the diene in the reactive conformation. libretexts.org |
| This compound | s-trans | Predicted to be Unreactive | Severe steric hindrance from the multiple methyl groups prevents the adoption of the necessary s-cis conformation. libretexts.orglibretexts.org |
Stereochemical and Regiochemical Aspects of [4+2] Cycloadditions
The concerted nature of the Diels-Alder reaction leads to a high degree of stereospecificity and regioselectivity, making it a valuable tool for constructing complex molecules with well-defined stereochemistry. libretexts.org
Endo/Exo Selectivity in Polycyclic Adduct Formation
When a cyclic diene reacts with a dienophile, the formation of two possible diastereomeric products, termed endo and exo, can occur. youtube.comchemistrysteps.com The endo product, where the substituents on the dienophile are oriented towards the newly formed double bond in the bicyclic system, is often the major product under kinetic control. youtube.commasterorganicchemistry.com This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing groups on the dienophile and the developing π-system of the diene in the transition state. masterorganicchemistry.com The exo product, being sterically less hindered, is the thermodynamically more stable product. youtube.commasterorganicchemistry.com The endo/exo selectivity can be influenced by the substitution pattern of the reactants. nih.govnih.gov
Factors Influencing Endo/Exo Selectivity
| Factor | Favors Endo Product (Kinetic) | Favors Exo Product (Thermodynamic) |
|---|---|---|
| Reaction Temperature | Lower temperatures masterorganicchemistry.com | Higher temperatures masterorganicchemistry.com |
| Reaction Time | Shorter reaction times | Longer reaction times (allowing for equilibration) |
| Orbital Interactions | Presence of secondary orbital interactions masterorganicchemistry.com | Absence or minimization of secondary orbital interactions |
| Steric Hindrance | Less influential than orbital overlap | Dominant factor due to lower steric strain in the product youtube.com |
Retention of Stereochemistry from Reactants to Products
A hallmark of the Diels-Alder reaction is its stereospecificity, where the stereochemistry of the dienophile and the diene is retained in the cycloadduct. libretexts.orglibretexts.org For example, a cis-dienophile will yield a product with cis substituents on the corresponding carbons of the newly formed ring, while a trans-dienophile will result in trans substituents. libretexts.org This retention of stereochemistry is a direct consequence of the concerted mechanism, where the new σ-bonds are formed simultaneously from the same face of both the diene and the dienophile. libretexts.orgmdpi.com
Influence of Electronic Effects and Steric Hindrance on Diene Reactivity
The reactivity of a conjugated diene is fundamentally governed by a combination of electronic effects and steric factors. In the case of this compound, its structure, featuring extensive substitution, presents a compelling case where steric hindrance predominantly dictates its chemical behavior, often overriding favorable electronic properties.
Electronic Effects: The six methyl groups on the octadiene backbone are alkyl groups, which are known to be electron-donating through an inductive effect (+I). This donation of electron density increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system. chemistrysteps.com In many reactions, such as the Diels-Alder cycloaddition, a higher energy HOMO on the diene leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid reaction. chemistrysteps.com Therefore, from a purely electronic standpoint, the hexamethyl substitution should enhance the diene's reactivity toward electrophiles and in pericyclic reactions.
Steric Hindrance: Despite the favorable electronic effects, the reactivity of this compound is severely diminished by steric hindrance. The molecule possesses two quaternary carbons (C4 and C5), each bearing two methyl groups, and the double bonds are tetrasubstituted (C2) and trisubstituted (C6). This dense arrangement of bulky methyl groups creates significant non-bonding steric strain and physically shields the π-systems of the double bonds, impeding the approach of reagents.
For concerted reactions like the Diels-Alder, the diene must adopt an s-cis conformation. libretexts.orglibretexts.org The extreme steric crowding in this compound makes the transition to this planar s-cis conformation energetically very costly, if not impossible. lumenlearning.com The bulky gem-dimethyl groups at the C4 and C5 positions would clash severely, forcing the molecule to remain in a more stable, non-reactive conformation. This steric inhibition can effectively prevent cycloaddition reactions that readily occur with less substituted dienes. libretexts.orglibretexts.org This phenomenon, where gem-dialkyl substitution influences reactivity and conformation, is often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. acs.orgucla.edu
| Factor | Influence on this compound | General Effect on Diene Reactivity | Outcome |
|---|---|---|---|
| Electronic Effect (Inductive) | Six electron-donating methyl groups increase HOMO energy. | Electron-donating groups typically increase reactivity towards electrophiles and in cycloadditions. chemistrysteps.com | Potentially higher intrinsic reactivity. |
| Steric Hindrance (Conformational) | Bulky methyl groups prevent the adoption of the required s-cis conformation for reactions like Diels-Alder. lumenlearning.com | Extreme steric hindrance can completely inhibit reactions. libretexts.org | Drastically reduced or no reactivity in cycloadditions. |
| Steric Hindrance (Accessibility) | The π-orbitals of the double bonds are shielded by the methyl groups. | Bulky substituents block the path of incoming reagents. youtube.com | Reduced reactivity in all addition reactions. |
Polymerization Mechanisms of Diene Monomers
The polymerization of diene monomers can proceed through various mechanisms, including radical, cationic, anionic, and coordination polymerization (e.g., using Ziegler-Natta catalysts). orgoreview.com The feasibility of these mechanisms for a specific monomer is highly dependent on the monomer's structure, particularly the steric environment around the double bonds.
For this compound, successful polymerization via any standard mechanism is highly improbable. The steric bulk presented by the six methyl groups, especially the gem-dimethyl groups at the C4 and C5 positions and the substituted carbons of the double bonds, would severely hinder the approach of a growing polymer chain end to a new monomer unit.
Challenges for Polymerization Mechanisms:
Radical Polymerization: While robust, the approach of a bulky radical chain end to the sterically shielded double bonds of the monomer would have a very high activation energy, making chain propagation extremely slow or non-existent.
Ionic Polymerization (Cationic/Anionic): The formation of a stable carbocation or carbanion might be possible, but the subsequent nucleophilic or electrophilic attack by a monomer molecule would be sterically blocked. In alkyllithium-initiated polymerization, for instance, steric hindrance has been shown to be a decisive factor in controlling the reaction pathway. rsc.org The immense steric hindrance in this compound would likely prevent the insertion of the monomer into the growing chain.
Coordination Polymerization: Catalysts like Ziegler-Natta or other transition metal complexes require the monomer to coordinate to the metal center before insertion. orgoreview.commdpi.com The bulky substituents on the diene would prevent effective coordination to the catalyst's active site, thus inhibiting polymerization. Research has shown that polymer growth catalyzed by such complexes is sensitive to steric hindrance of the monomers. researchgate.net
The polymerization of conjugated dienes like 1,3-butadiene can result in 1,2- or 1,4-addition. libretexts.org For this compound, even if a reaction were to initiate, the steric crowding would likely prevent the formation of a high molecular weight polymer.
| Polymerization Mechanism | Applicability to 1,3-Butadiene | Predicted Applicability to this compound | Reason for Low/No Reactivity |
|---|---|---|---|
| Radical Polymerization | Yes, widely used. | Highly Unlikely | Steric hindrance prevents the approach of the growing radical chain to the monomer's double bond. |
| Anionic Polymerization | Yes, allows for good control over polymer structure. rsc.org | Highly Unlikely | Steric shielding of the double bonds prevents attack by the carbanionic chain end. |
| Cationic Polymerization | Possible, but often leads to side reactions. | Highly Unlikely | Steric hindrance prevents the approach of the monomer to the carbocationic chain end. |
| Ziegler-Natta Polymerization | Yes, produces stereoregular polymers. orgoreview.com | Highly Unlikely | Bulky methyl groups block the monomer from coordinating with the catalyst's active site. researchgate.net |
Other Addition Reactions and Transformations of Alkadienes
Besides cycloadditions and polymerization, alkadienes undergo a variety of other addition reactions, typically involving electrophilic attack on the double bonds. msu.edulibretexts.org Common examples include the addition of hydrogen halides (hydrohalogenation), halogens (halogenation), and water (hydration). For conjugated dienes, these reactions can often yield both 1,2- and 1,4-addition products, with the product ratio sometimes depending on reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.comyoutube.com
However, the reactivity of this compound in these transformations is expected to be exceptionally low due to the profound steric hindrance around both double bonds.
Hydrohalogenation (Addition of HX): The mechanism involves the protonation of a double bond to form a carbocation intermediate. masterorganicchemistry.com The extreme steric crowding around the double bonds in this compound would make them poor nucleophiles, hindering the initial protonation step. Should a carbocation form, the subsequent attack by a halide ion would also be sterically impeded.
Halogenation (Addition of X₂): This reaction proceeds through a cyclic halonium ion intermediate. libretexts.org The approach of a large halogen molecule (e.g., Br₂) to the sterically shielded π-system would be difficult. The formation of the bridged halonium ion would be strained and sterically unfavorable.
Hydrogenation: Catalytic hydrogenation involves the adsorption of the alkene onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). The numerous bulky methyl groups would act as "bumpers," preventing the double bonds from effectively approaching and binding to the catalyst surface. Therefore, hydrogenation would likely require very harsh conditions (high pressure, high temperature) if it proceeds at all.
Advanced Spectroscopic and Characterization Techniques for 2,4,4,5,5,7 Hexamethylocta 2,6 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Elucidation of Diene Connectivity via ¹H NMR and ¹³C NMR Spectroscopy
One-dimensional (1D) NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for establishing the carbon-hydrogen framework of 2,4,4,5,5,7-Hexamethylocta-2,6-diene. The molecule's structure, featuring a conjugated diene system and extensive methyl substitution, gives rise to a distinct spectral signature.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Due to the molecule's symmetry around the central C4-C5 bond, a simplified spectrum is anticipated. The key resonances would include signals for the vinylic protons on the C2 and C6 double bonds and multiple signals for the chemically distinct methyl groups.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-2 | ~5.5-6.0 | Singlet | 1H | Vinylic Proton |
| H-6 | ~5.0-5.5 | Quartet | 1H | Vinylic Proton |
| C1-H₃ | ~1.7-1.9 | Singlet | 3H | Allylic Methyl |
| C4-CH₃ | ~1.1-1.3 | Singlet | 6H | Gem-dimethyl |
| C5-CH₃ | ~1.1-1.3 | Singlet | 6H | Gem-dimethyl |
| C7-H | ~2.2-2.5 | Heptet | 1H | Methine Proton |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state (sp³, sp², sp). For this diene, signals are expected in both the olefinic (sp²) region for the double-bonded carbons and the aliphatic (sp³) region for the saturated and methyl carbons. High-resolution NMR spectroscopy has become increasingly popular for lipid analysis due to significant advancements in instrumentation and various 1D and 2D techniques. nih.gov
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~25-30 |
| C2 | ~120-125 |
| C3 | ~135-140 |
| C4 | ~40-45 |
| C4-CH₃ | ~28-33 |
| C5 | ~40-45 |
| C5-CH₃ | ~28-33 |
| C6 | ~125-130 |
| C7 | ~140-145 |
Two-Dimensional (2D) NMR Methodologies for Complex Structural Assignments
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the complex connectivity of this compound. researchgate.net These techniques correlate signals based on through-bond or through-space interactions.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.com For instance, a cross-peak between the vinylic proton at C6 and the methine proton at C7 would definitively confirm their adjacency.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. scribd.com It allows for the unambiguous assignment of each proton resonance to its corresponding carbon atom in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). scribd.com This is particularly powerful for connecting different fragments of the molecule. For example, correlations from the protons of the methyl groups on C4 to the olefinic carbon C2 and the quaternary carbon C5 would confirm the core structure of the molecule.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. masterorganicchemistry.comuobasrah.edu.iq It is an effective tool for identifying the functional groups present. The IR spectrum of this compound would be characterized by absorptions corresponding to its alkene and alkane moieties.
Key Predicted IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3010-3095 | C-H Stretch | sp² C-H (Vinylic) |
| ~2850-2960 | C-H Stretch | sp³ C-H (Aliphatic) |
| ~1650-1670 | C=C Stretch | Conjugated Diene |
| ~1450-1470 | C-H Bend | CH₂ and CH₃ Scissoring |
| ~1370-1380 | C-H Bend | CH₃ Symmetric Bending (Umbrella) |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, serving as a molecular fingerprint for identification purposes.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uobasrah.edu.iq It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule upon ionization. uni-saarland.delibretexts.org
For this compound (Molecular Formula: C₁₄H₂₆), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The high-energy ionization process, typically electron impact (EI), would cause the molecular ion to fragment in predictable ways. msu.edu The fragmentation is governed by the formation of stable carbocations.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 194 | [C₁₄H₂₆]⁺ | - | Molecular Ion (M⁺) |
| 179 | [C₁₃H₂₃]⁺ | •CH₃ | Loss of a methyl radical |
| 137 | [C₁₀H₁₇]⁺ | •C₄H₉ | Loss of a tert-butyl radical from C4 or C5 |
| 81 | [C₆H₉]⁺ | C₈H₁₇ | Allylic cleavage |
The fragmentation pattern, particularly the high abundance of ions resulting from the loss of methyl and tert-butyl groups, would strongly support the highly branched structure of the molecule. libretexts.org
Electronic Spectroscopy (UV-Vis) for Conjugated System Analysis and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. uobasrah.edu.iq This technique is particularly useful for analyzing compounds containing chromophores, such as conjugated π-systems. utoronto.ca
The conjugated diene system in this compound constitutes a chromophore that absorbs UV radiation, resulting in a π → π* electronic transition. The wavelength of maximum absorbance (λ_max) can be estimated using the Woodward-Fieser rules. For an acyclic diene, the base value is 217 nm. Each alkyl substituent attached to the double bond system adds approximately 5 nm to the base value.
Predicted UV-Vis Absorption for this compound
| Parameter | Predicted Value | Transition Type |
|---|
The position of λ_max confirms the presence and substitution pattern of the conjugated system, distinguishing it from non-conjugated dienes which would absorb at much shorter wavelengths. researchgate.net
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray Diffraction (XRD) is a powerful technique used to determine the exact three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method requires the compound to be in the form of a single, well-ordered crystal. If a suitable crystal of this compound could be grown, XRD analysis would provide the definitive solid-state structure.
The data obtained from an XRD experiment would include:
Precise Bond Lengths: The exact distances between all bonded atoms.
Bond Angles: The angles between adjacent bonds.
Torsional Angles: The dihedral angles that define the conformation of the molecule, such as the twist around the C4-C5 single bond.
Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice.
This technique would offer an unambiguous confirmation of the molecule's connectivity and its preferred conformation in the solid state, complementing the structural insights gained from spectroscopic methods in solution or the gas phase.
Computational and Theoretical Chemistry Studies of 2,4,4,5,5,7 Hexamethylocta 2,6 Diene
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are pivotal in understanding the three-dimensional arrangement of atoms in 2,4,4,5,5,7-Hexamethylocta-2,6-diene and the relative energies of its different spatial orientations.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Value |
|---|---|
| C2=C3 Bond Length | 1.35 Å |
| C4-C5 Bond Length | 1.58 Å |
| C6=C7 Bond Length | 1.35 Å |
| C3-C4-C5 Angle | 118° |
| C4-C5-C6 Angle | 119° |
| C2=C3-C4-C5 Dihedral Angle | Variable |
| C4-C5-C6=C7 Dihedral Angle | Variable |
Note: These values are hypothetical and representative of typical values for such structures, as direct literature data for this specific compound is scarce.
The presence of numerous methyl groups in this compound leads to a complex conformational landscape. libretexts.org Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. unicamp.br Due to significant steric hindrance from the bulky tert-butyl-like groups at the C4 and C5 positions, rotation around the central C4-C5 bond is highly restricted. This leads to distinct, stable conformers. Theoretical studies focus on identifying these low-energy conformers and calculating the energy barriers for their interconversion. libretexts.orgunicamp.br The relative stability of these conformers is influenced by a balance of steric repulsion and electronic effects. nih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with other species. youtube.comyoutube.com
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. mdpi.com For this compound, the distribution and energy of these orbitals are significantly influenced by the conjugated diene system and the electron-donating methyl groups. aimspress.com
Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 8.0 |
Note: These values are hypothetical and representative of typical values for such structures, as direct literature data for this specific compound is scarce.
The distribution of electron density within this compound can be visualized using a molecular electrostatic potential (MEP) map. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net The electron-rich areas, primarily associated with the pi-bonds of the diene system, indicate likely sites for electrophilic attack. Conversely, the electron-poor regions are susceptible to nucleophilic attack. This analysis provides a visual representation of the molecule's charge distribution and helps in predicting its reactive behavior. aimspress.com
Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be compared with experimental data for structure verification. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. researchgate.net These calculations can predict the positions and intensities of absorption bands corresponding to specific functional groups and vibrational modes, such as C-H stretches, C=C stretches, and various bending vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are based on the calculated electronic environment of each nucleus and are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is often used to predict the electronic transitions that give rise to UV-Vis absorption. materialsciencejournal.org For a conjugated system like this compound, these calculations can predict the wavelength of maximum absorption (λmax), which is typically associated with the π to π* transition of the conjugated diene. materialsciencejournal.org
Table 3: Predicted Spectroscopic Data (Theoretical)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR | C=C Stretch | ~1650 cm⁻¹ |
| ¹H NMR | Vinylic Protons | ~5.5-6.0 ppm |
| ¹³C NMR | Vinylic Carbons | ~120-140 ppm |
| UV-Vis | λmax | ~220-240 nm |
Note: These values are hypothetical and representative of typical values for such structures, as direct literature data for this specific compound is scarce.
Mechanistic Studies through Computational Modeling
Transition State Identification and Reaction Pathway Mapping
Without specific computational studies, there is no data available to identify the transition state structures or map the reaction pathways for any reactions involving this compound. Such an analysis would typically involve locating the saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.
Computational Insights into Stereoselectivity and Regioselectivity
Similarly, a discussion on the stereoselectivity and regioselectivity of reactions involving this diene would require computational data that explains the preferential formation of one stereoisomer or regioisomer over another. This would involve comparing the energies of different transition states leading to various products. As no such studies have been published, any discussion would be purely speculative and not based on scientific evidence.
Applications in Organic Synthesis and Materials Science
Development of Advanced Polymer Materials Utilizing Diene Monomers
The polymerization of dienes is a cornerstone of synthetic rubber production and has evolved to create a wide array of advanced polymer materials. libretexts.org The inclusion of diene monomers in polymer chains introduces unsaturation, which can be exploited for cross-linking (vulcanization) to enhance the mechanical properties of the material. libretexts.org
Several methods are employed for the polymerization of dienes, with the choice of method influencing the stereochemistry and, consequently, the properties of the resulting polymer.
Ziegler-Natta Polymerization: This method, utilizing a titanium/aluminum catalyst system, is renowned for its ability to produce stereoregular polymers from dienes. orgoreview.com The catalyst's structure can be tuned to favor the formation of specific isomers, such as cis- or trans-polyisoprene, which mimic natural rubber or gutta-percha, respectively. libretexts.orgorgoreview.com
Acyclic Diene Metathesis (ADMET): ADMET is a powerful tool for the polymerization of terminal dienes. orgoreview.com This condensation reaction, catalyzed by a metathesis catalyst, results in the formation of unsaturated polymers with the release of a small gaseous byproduct, which drives the reaction towards polymer formation. orgoreview.com
Coordination Polymerization: Lanthanide-based catalysts are often used for the highly stereospecific polymerization of dienes, including copolymerizations. nih.gov These systems can achieve living polymerization, allowing for precise control over the polymer architecture.
The incorporation of highly substituted dienes, such as 2,4,4,5,5,7-Hexamethylocta-2,6-diene, into polymer chains is a topic of interest for creating materials with tailored properties. The bulky methyl groups would likely impart increased thermal stability and altered solubility to the resulting polymer. However, steric hindrance around the double bonds can pose a significant challenge to polymerization.
Research has shown that polymer growth catalyzed by certain late transition metal complexes is sensitive to steric hindrance of the monomers. researchgate.net For instance, some cobalt catalysts are unable to promote the polymerization of α-olefins due to the slow insertion of the substituted olefins into the metal-carbon bond. researchgate.net This suggests that the polymerization of a sterically encumbered diene like this compound would require carefully selected catalytic systems that can accommodate its bulk.
The table below illustrates a hypothetical comparison of polymerization characteristics for a simple diene versus a highly substituted diene.
Table 1: Hypothetical Polymerization Characteristics of Dienes
| Feature | 1,3-Butadiene (B125203) | This compound (Hypothetical) |
|---|---|---|
| Polymerization Rate | Generally high | Expected to be significantly lower due to steric hindrance |
| Catalyst Requirement | Wide range of catalysts applicable (e.g., Ziegler-Natta, radical) | Requires specialized catalysts with less steric bulk around the active site |
| Resulting Polymer Properties | Flexible, elastomeric | Potentially higher thermal stability, increased rigidity, and altered solubility |
| Stereocontrol | Well-established methods for cis/trans control | Stereocontrol would be challenging to achieve and predict |
Utility as Building Blocks and Synthetic Intermediates in Complex Molecule Construction
Dienes are versatile building blocks in organic synthesis, most notably in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. masterorganicchemistry.com This cycloaddition reaction has been widely used in the synthesis of natural products and other complex organic molecules. nih.gov
The utility of a highly substituted diene like this compound as a synthetic intermediate would be influenced by its steric and electronic properties. The electron-donating methyl groups would increase the electron density of the diene system, potentially increasing its reactivity in certain reactions. However, the significant steric bulk could hinder its ability to participate in concerted reactions like the Diels-Alder cycloaddition, or it could lead to unusual regioselectivity.
The selective functionalization of dienes through transition metal-catalyzed reactions provides a route to highly functionalized synthetic intermediates. nih.gov Such transformations can be impactful from an environmental and economic standpoint. nih.gov
Catalytic Applications in Chemical Transformations Involving Diene Systems
Diene systems can be involved in a variety of catalytic transformations. Transition metal complexes can coordinate to the double bonds of the diene, activating it for further reactions. These can include hydrofunctionalization reactions, such as hydroalkylation, which can lead to the stereoselective synthesis of functionalized molecules. nih.gov
The steric profile of a highly substituted diene like this compound could make it a candidate for use as a ligand in a transition metal catalyst. The bulky substituents could create a specific steric environment around the metal center, potentially leading to high selectivity in catalytic reactions. However, the synthesis and coordination chemistry of such a ligand would need to be explored.
Emerging Research Areas and Future Perspectives for Hexamethyloctadiene Compounds
The study of highly substituted dienes, including hypothetical compounds like this compound, opens up several avenues for future research.
Novel Polymer Architectures: The development of catalysts capable of polymerizing sterically hindered dienes could lead to a new class of polymers with unique properties. These materials could find applications in areas requiring high thermal stability, specific solubility characteristics, or as additives to modify the properties of existing polymers.
Stereoselective Synthesis: The challenges posed by the steric bulk of hexamethyloctadiene compounds in reactions like the Diels-Alder could be overcome through the use of novel catalysts or reaction conditions, potentially leading to the synthesis of highly substituted and stereochemically complex cyclic molecules.
Mechanistic Studies: Investigating the reactivity of highly substituted dienes would provide fundamental insights into the interplay of steric and electronic effects in organic reactions and catalysis. This could lead to a better understanding of reaction mechanisms and the development of more efficient synthetic methods.
The exploration of the synthesis and reactivity of compounds like this compound, while challenging, holds the potential to expand the toolbox of synthetic chemists and materials scientists.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Butadiene |
| cis-polyisoprene |
| trans-polyisoprene |
Q & A
Q. What are the recommended methodologies for synthesizing 2,4,4,5,5,7-Hexamethylocta-2,6-diene, and how can purity be optimized?
Synthesis typically involves multi-step alkylation or olefin metathesis, leveraging steric control to position methyl groups. For purification, fractional distillation combined with preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) is effective. To minimize side products, employ reaction condition optimization via factorial design (e.g., varying temperature, catalyst loading, and reaction time) . Separation technologies like membrane filtration (for large-scale batches) or silica gel chromatography (lab-scale) are critical for isolating isomers .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral discrepancies be resolved?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming branching and double-bond positions. Mass spectrometry (MS) with electron ionization (EI) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies olefinic C-H stretches (~3000–3100 cm⁻¹). Discrepancies in NMR signals (e.g., overlapping methyl peaks) can be resolved using 2D techniques (COSY, HSQC) or computational prediction tools like ACD/Labs or ChemDraw . Cross-validation with synthetic intermediates is advised .
Q. How can researchers design preliminary experiments to assess the compound’s stability under varying conditions?
Use accelerated stability testing via Design of Experiments (DoE) frameworks. Variables include temperature (25–80°C), humidity (40–80% RH), and light exposure (UV/visible). Monitor degradation via GC-MS or HPLC-UV at fixed intervals. Statistical tools like ANOVA identify significant degradation factors. For kinetic studies, apply the Arrhenius equation to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s reactivity in catalytic systems?
Quantum mechanical methods (DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity in reactions like hydrogenation or epoxidation. Molecular dynamics (MD) simulations assess steric effects in crowded environments (e.g., enzyme active sites). Pair these with Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects with reaction yields . ICReDD’s integrated computational-experimental workflows (e.g., reaction path searches using GRRM) can prioritize synthetic routes .
Q. How can reaction engineering principles optimize scalability for derivatives of this compound?
Apply reactor design principles from RDF2050112, focusing on continuous-flow systems for exothermic reactions. Use computational fluid dynamics (CFD) to model heat/mass transfer in tubular reactors. For batch processes, optimize agitation rates and catalyst recycling via response surface methodology (RSM). Membrane separation (RDF2050104) enhances product recovery in multi-phase systems .
Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting catalytic activity reports)?
Implement multivariate analysis (PCA or PLS regression) to deconvolute interdependent variables (e.g., solvent polarity, catalyst type). Bayesian inference models quantify uncertainty in conflicting datasets. Cross-validate findings using independent techniques (e.g., kinetic isotope effects for mechanism elucidation). Integrate computational predictions (e.g., activation energy barriers) to reconcile discrepancies .
Q. How can the compound’s potential biological activity be systematically explored?
Use structure-activity relationship (SAR) studies with analogs (e.g., 3,7-dimethylocta-2,6-dienyl esters from ). High-throughput screening (HTS) assays (e.g., enzyme inhibition, cytotoxicity) identify lead candidates. For mechanistic insights, employ molecular docking (AutoDock Vina) against target proteins or lipid membranes. Validate in vitro findings with in vivo models (e.g., zebrafish embryos) .
Methodological Resources
- Experimental Design: Leverage fractional factorial designs (FFD) to reduce trial counts while capturing interaction effects .
- Data Analysis: Tools like Minitab or JMP for DoE optimization; Gaussian or ORCA for computational modeling .
- Structural Validation: Combine X-ray crystallography (if crystals are obtainable) with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
